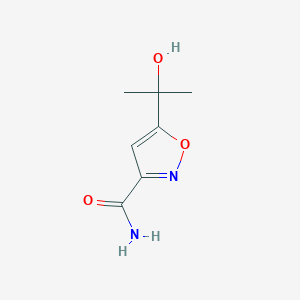

5-(2-Hydroxypropan-2-yl)-1,2-oxazole-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-7(2,11)5-3-4(6(8)10)9-12-5/h3,11H,1-2H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGUTDHDLJROSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=NO1)C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Post Cyclization Modification:an Alternative and Often More Flexible Approach Involves the Synthesis of a 1,2 Oxazole with a Functional Group at the C5 Position That Can Be Chemically Transformed into the 2 Hydroxypropan 2 Yl Moiety.

Convergent and Divergent Synthetic Strategies for 5-(2-Hydroxypropan-2-yl)-1,2-oxazole-3-carboxamide

Divergent Strategy: A divergent synthesis would begin with a common, advanced intermediate that already contains the core structure, which is then used to generate a library of related compounds. In this case, one could synthesize 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylic acid as the key intermediate. This single compound could then be reacted with a variety of amines (including ammonia (B1221849) for the target molecule) using standard amide coupling techniques. This approach is highly efficient for structure-activity relationship (SAR) studies, as it allows for the rapid creation of many analogs from a late-stage common precursor.

Convergent Strategy: A convergent strategy involves preparing key fragments of the molecule separately and then combining them in the final stages. For this target, a convergent approach might involve:

Fragment A Synthesis: Preparation of a 5-substituted 1,2-oxazole, for example, 2-(isoxazol-5-yl)propan-2-ol, which is synthesized from a suitable precursor like 5-acetylisoxazole.

Fragment B Synthesis: Preparation of a C3-carboxamide precursor.

Coupling: A final coupling step to join the two fragments.

While less common for this specific target, convergent syntheses are generally valued for their efficiency and ability to maximize yield in complex molecule synthesis. The divergent approach, starting from the fully substituted oxazole (B20620) carboxylic acid, is arguably the more logical and practiced route for producing derivatives of this type.

Challenges and Future Directions in the Synthesis of Complex Oxazole Derivatives

The synthesis of highly substituted oxazole and isoxazole (B147169) derivatives, while well-established, still presents challenges and opportunities for innovation.

Current Challenges:

Regioselectivity: In cycloaddition and cyclocondensation reactions used to form the oxazole ring, controlling the regiochemistry to obtain the desired isomer (e.g., 3,5-disubstituted vs. 3,4-disubstituted) can be difficult and often depends heavily on the specific substrates and reaction conditions. nih.gov

Functional Group Tolerance: Classical methods for ring formation or functionalization can sometimes require harsh conditions (e.g., strong acids, bases, or high temperatures) that are incompatible with sensitive functional groups elsewhere in the molecule.

Future Directions:

C-H Functionalization: A major area of modern synthetic chemistry is the direct functionalization of carbon-hydrogen bonds. Developing methods for the selective C-H activation of the oxazole ring would provide powerful new ways to introduce substituents without the need for pre-functionalized starting materials. This could offer more atom-economical and efficient routes to complex derivatives. chemrxiv.org

Novel Catalysis: The development of new catalysts, including photoredox and nickel-based systems, is enabling novel cross-coupling reactions under mild conditions. acs.org Applying these methods to oxazole synthesis could provide access to previously difficult-to-make structures and improve the efficiency of existing transformations.

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters (temperature, pressure, mixing), improve safety, and facilitate scalability. This technology is increasingly being applied to the synthesis of heterocyclic compounds and active pharmaceutical ingredients.

Multicomponent Reactions (MCRs): Reactions that combine three or more starting materials in a single operation to form a complex product, such as the Ugi reaction, are highly desirable for their efficiency. unito.it The development of new MCRs to access densely functionalized oxazole scaffolds is an active area of research.

Innovations in these areas will continue to simplify the synthesis of complex molecules like this compound, enabling greater access to novel chemical matter for various scientific applications.

Reaction Mechanisms and Reactivity Profile of 5 2 Hydroxypropan 2 Yl 1,2 Oxazole 3 Carboxamide

Mechanistic Studies of 1,2-Oxazole Formation and Transformations

The construction of the 1,2-oxazole ring is a well-established area of heterocyclic chemistry, with two predominant mechanistic pathways for its formation.

The most widely employed method is the 1,3-dipolar cycloaddition reaction. rsc.orgresearchgate.net This reaction involves the treatment of an alkyne (the dipolarophile) with a nitrile oxide (the 1,3-dipole). nih.gov Nitrile oxides are unstable and typically generated in situ from the oxidation of aldoximes or the dehydrohalogenation of hydroxymoyl chlorides. nih.govresearchgate.net The reaction is a concerted pericyclic process that regioselectively forms the 3,5-disubstituted isoxazole (B147169) ring. rsc.org

A second major route involves the condensation of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or a synthetic equivalent, such as a β-enamino ketoester. The reaction proceeds via nucleophilic attack of the hydroxylamine, followed by intramolecular cyclization and dehydration to furnish the isoxazole ring. Depending on which nitrogen or oxygen atom of hydroxylamine initiates the attack and the subsequent cyclization pathway, different regioisomers can be formed.

| Formation Method | Reactants | Key Features | Reference(s) |

| 1,3-Dipolar Cycloaddition | Alkyne + Nitrile Oxide | Highly efficient, regioselective, forms 3,5-disubstituted products. Nitrile oxides are generated in situ. | rsc.orgresearchgate.netnih.gov |

| Condensation-Cyclization | 1,3-Diketone + Hydroxylamine | Versatile method using readily available starting materials. Potential for different regioisomers. | researchgate.net |

Once formed, the isoxazole ring can undergo several transformations, most notably rearrangements to other heterocyclic systems. Under photochemical conditions (UV irradiation), the labile N-O bond of the isoxazole ring can undergo homolytic cleavage. acs.orgwikipedia.org This leads to the formation of a diradical species that rearranges to an acyl azirine intermediate, which can subsequently isomerize to form a 1,3-oxazole. nih.govnih.gov Base-promoted rearrangements, such as the Boulton–Katritzky rearrangement, have also been observed, transforming isoxazoles into other heterocycles like pyridines under specific substitution patterns. beilstein-journals.org

Reactivity of the 1,2-Oxazole Ring System

The reactivity of the isoxazole ring in 5-(2-Hydroxypropan-2-yl)-1,2-oxazole-3-carboxamide is characterized by its susceptibility to both ring-opening reactions and substitution, influenced by the electron-withdrawing nature of the two heteroatoms.

The isoxazole ring is generally considered an electron-deficient aromatic system, making it relatively unreactive towards electrophilic aromatic substitution compared to benzene (B151609) or more electron-rich heterocycles. nanobioletters.com When such reactions do occur, they proceed preferentially at the C4 position, which has the highest electron density of the ring carbons. reddit.com The C3 and C5 positions are adjacent to the electronegative oxygen and nitrogen atoms, respectively, and are thus more deactivated.

Reactions such as halogenation can be achieved at the C4 position under suitable conditions. For instance, the use of iodine monochloride (ICl) can effectively introduce an iodine atom at C4 of substituted isoxazoles. nih.govorganic-chemistry.org However, harsh conditions like nitration or sulfonation often lead to low yields or ring degradation.

| Reaction Type | Reagent | Position of Substitution | Notes | Reference(s) |

| Halogenation | ICl, Br₂, I₂ | C4 | Generally proceeds under mild conditions. | organic-chemistry.org |

| Nitration | HNO₃/H₂SO₄ | C4 | Often requires forcing conditions and may result in low yields. | |

| Sulfonation | SO₃/H₂SO₄ | C4 | Difficult to achieve without ring cleavage. |

Direct nucleophilic aromatic substitution on an unsubstituted isoxazole ring is uncommon. However, the protons at C3 and C5 are acidic due to the proximity of the heteroatoms and can be removed by a strong base (e.g., organolithium reagents). The resulting lithiated species can then react with various electrophiles, achieving a formal nucleophilic substitution.

Furthermore, if a good leaving group is present on the ring, nucleophilic substitution can occur. For example, a nitro group at the C5 position can be displaced by various nucleophiles in an SNAr-type reaction. rsc.org More frequently, nucleophilic attack, particularly at C3 or C5, leads to the cleavage of the isoxazole ring rather than substitution.

The 1,2-oxazole ring does not typically participate as the diene component in Diels-Alder reactions. Its primary role in cycloaddition chemistry is as a product, specifically from the 1,3-dipolar cycloaddition of a nitrile oxide and a dipolarophile. rsc.orgresearchgate.netnih.gov The electronic structure and the presence of the stable N-O single bond within the aromatic system prevent it from readily engaging as a 4π-electron component in [4+2] cycloadditions.

The isoxazole ring is known to undergo several types of rearrangement reactions, particularly under photochemical conditions. The Cornforth rearrangement is specific to 1,3-oxazoles and is not applicable to the 1,2-oxazole system.

The most significant rearrangement of isoxazoles is the photo-induced conversion to 1,3-oxazoles. Upon irradiation with UV light, the weak N-O bond cleaves, forming an acyl azirine intermediate. acs.orgwikipedia.orgnih.gov This highly strained intermediate can then undergo ring expansion to furnish the isomeric oxazole (B20620). nih.govbiorxiv.org Depending on the substituents and reaction conditions, the photochemical process can also lead to the formation of ketenimines. acs.orgnih.gov Additionally, certain substituted isoxazoles can undergo base-catalyzed rearrangements, such as the Boulton-Katritzky rearrangement, to yield different heterocyclic structures. beilstein-journals.org

The isoxazole ring is relatively stable to oxidizing agents. clockss.org Oxidation, when it occurs, often targets substituents on the ring rather than the ring itself. However, certain powerful oxidizing agents or specific enzymatic systems can lead to ring modification. digitellinc.com For example, treatment of isoxazoles with the electrophilic fluorinating agent Selectfluor® can induce a ring-opening fluorination to produce α-fluorocyanoketones. researchgate.netnih.gov

In contrast, the reduction of the isoxazole ring is a common and synthetically useful transformation. The weak N-O bond is highly susceptible to reductive cleavage. researchgate.net Catalytic hydrogenation, typically using catalysts like Raney Nickel or Palladium on carbon, readily cleaves this bond to afford β-amino enones. clockss.orgnih.gov Other reducing agents such as molybdenum hexacarbonyl [Mo(CO)₆] or samarium iodide (SmI₂) can also effect this transformation. nih.govrsc.orgrsc.org This facile ring-opening makes the isoxazole moiety a valuable protecting group or synthetic precursor for 1,3-aminoalcohols or 1,3-dicarbonyl compounds. researchgate.net

Reactivity of the Carboxamide Functionality (e.g., hydrolysis, N-alkylation, N-acylation)

The carboxamide group at the 3-position of the isoxazole ring is a key site for chemical transformations. Its reactivity is influenced by the electronic nature of the isoxazole ring and the steric environment.

Hydrolysis: The carboxamide functionality can undergo hydrolysis to the corresponding carboxylic acid, 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylic acid, typically under acidic or basic conditions. The isoxazole ring, being an electron-withdrawing group, can influence the rate of this reaction. The hydrolysis of amides is a well-studied process, and in the context of heterocyclic carboxamides, the reaction conditions can be tailored to achieve the desired transformation. For instance, studies on the hydrolysis of N-substituted amides have provided insights into the kinetics and mechanisms, which are often pH-dependent. semanticscholar.org

N-alkylation: The nitrogen atom of the carboxamide is nucleophilic and can be alkylated using various alkylating agents. This reaction is typically carried out in the presence of a base to deprotonate the amide nitrogen, thereby increasing its nucleophilicity. The choice of base and solvent is crucial for the success of N-alkylation reactions of amides. mdpi.com The bulky 2-hydroxypropan-2-yl group at the adjacent 5-position of the isoxazole ring may exert some steric hindrance, potentially influencing the rate and yield of the N-alkylation reaction.

N-acylation: Similar to N-alkylation, the carboxamide nitrogen can undergo acylation with acylating agents such as acyl chlorides or anhydrides. This reaction leads to the formation of N-acylcarboxamides. The reaction conditions for N-acylation of heterocyclic amides have been optimized in various studies to achieve high yields. nih.gov The electronic properties of the isoxazole ring will play a role in the nucleophilicity of the amide nitrogen and thus its reactivity towards acylating agents.

The following table summarizes the expected reactivity of the carboxamide functionality based on general principles and studies on related compounds.

| Reaction | Reagents and Conditions | Expected Product |

| Hydrolysis | Acid or base catalysis, water | 5-(2-Hydroxypropan-2-yl)-1,2-oxazole-3-carboxylic acid |

| N-alkylation | Alkyl halide, base (e.g., NaH, K2CO3) | N-alkyl-5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxamide |

| N-acylation | Acyl chloride or anhydride, base | N-acyl-5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxamide |

Influence of the 2-Hydroxypropan-2-yl Substituent on 1,2-Oxazole Ring Reactivity and Stability

The 2-hydroxypropan-2-yl group at the 5-position of the isoxazole ring is expected to influence the ring's reactivity and stability through a combination of steric and electronic effects.

Steric Effects: The 2-hydroxypropan-2-yl group is a bulky tertiary alcohol substituent. This steric bulk can hinder the approach of reagents to the 5-position and the adjacent 4-position of the isoxazole ring. In reactions involving the isoxazole ring itself, such as cycloadditions or ring-opening reactions, this steric hindrance could play a significant role in determining the regioselectivity and reaction rate. nih.govresearchgate.net However, for some reactions, it has been observed that steric effects of substituents on the isoxazole ring can be minimal. nih.gov

Electronic Effects: The 2-hydroxypropan-2-yl group is primarily an electron-donating group through induction (+I effect). This electron-donating nature can increase the electron density of the isoxazole ring, potentially affecting its susceptibility to electrophilic and nucleophilic attack. The hydroxyl group can also participate in hydrogen bonding, which may influence the molecule's solubility and interactions with reagents and solvents. The electronic effects of substituents on aromatic and heteroaromatic rings are known to significantly impact their reactivity. rsc.org The presence of the hydroxyl group can also influence the acidity of the neighboring C-H bonds, although this effect is likely to be modest.

The stability of the isoxazole ring itself is a key consideration. Isoxazoles are generally stable aromatic compounds, but the N-O bond is inherently weak and can be cleaved under certain conditions, such as reduction or strong basic conditions, leading to ring-opening reactions. researchgate.net The presence of the bulky and electron-donating 2-hydroxypropan-2-yl group may influence the stability of the N-O bond and the propensity for ring cleavage.

A summary of the potential influences of the 2-hydroxypropan-2-yl substituent is presented in the table below.

| Effect | Influence on Reactivity and Stability |

| Steric Hindrance | May hinder attack at the 5- and 4-positions of the isoxazole ring, potentially affecting regioselectivity and reaction rates. |

| Inductive Effect (+I) | Increases electron density in the isoxazole ring, potentially modulating its reactivity towards electrophiles and nucleophiles. |

| Hydrogen Bonding | The hydroxyl group can participate in intermolecular and intramolecular hydrogen bonding, affecting physical properties and interactions. |

| Ring Stability | The electronic and steric nature of the substituent may influence the stability of the N-O bond and the susceptibility of the ring to cleavage. |

Theoretical Insights into Reaction Pathways and Intermediates of this compound

Reaction Pathways: Theoretical studies on isoxazoles and related heterocycles have elucidated various reaction pathways, including cycloaddition reactions, ring-opening mechanisms, and substituent effects on reactivity. researchgate.netresearchgate.net For the carboxamide functionality, computational studies can model the transition states and intermediates involved in hydrolysis, N-alkylation, and N-acylation, helping to predict the most favorable reaction conditions.

Influence of the 2-Hydroxypropan-2-yl Group: Computational chemistry can quantify the steric and electronic effects of the 2-hydroxypropan-2-yl group. Parameters such as bond lengths, bond angles, and Mulliken charges can be calculated to understand how this substituent perturbs the electronic structure of the isoxazole ring and the carboxamide group. Molecular dynamics simulations could provide insights into the conformational preferences of the molecule and how the bulky substituent might restrict access to reactive sites. researchgate.net

The following table outlines key areas where theoretical studies could provide valuable information on the reactivity of this compound.

| Theoretical Method | Potential Insights |

| Density Functional Theory (DFT) | - Optimization of ground state, transition state, and intermediate geometries. - Calculation of reaction energies and activation barriers for hydrolysis, N-alkylation, and N-acylation. - Analysis of electronic properties (e.g., charge distribution, frontier molecular orbitals) to predict reactivity. - Elucidation of the steric and electronic influence of the 2-hydroxypropan-2-yl substituent. |

| Molecular Dynamics (MD) Simulations | - Exploration of conformational space and flexibility. - Simulation of solvent effects on reactivity. - Analysis of non-covalent interactions, such as hydrogen bonding. |

Advanced Spectroscopic and Structural Elucidation of 5 2 Hydroxypropan 2 Yl 1,2 Oxazole 3 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-(2-Hydroxypropan-2-yl)-1,2-oxazole-3-carboxamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances.

Advanced 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, ¹⁵N NMR, COSY, HMQC, HMBC, NOESY)

The structural complexity of this compound necessitates the use of a suite of advanced NMR techniques.

¹H NMR: The proton NMR spectrum provides the initial overview of the proton environments. Key expected signals include those for the two equivalent methyl groups of the hydroxypropyl substituent, a singlet for the hydroxyl proton, a singlet for the oxazole (B20620) ring proton, and two distinct signals for the amide (-CONH₂) protons.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For this molecule, seven distinct carbon signals are anticipated: two for the oxazole ring, one for the carboxamide carbonyl, one quaternary carbon, two equivalent methyl carbons from the hydroxypropyl group, and the C4 of the oxazole ring. beilstein-journals.org

¹⁵N NMR: While less common, ¹⁵N NMR can be employed to probe the electronic environment of the two nitrogen atoms within the oxazole ring and the carboxamide group, providing valuable data for structural confirmation. beilstein-journals.orgbeilstein-journals.org

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton couplings, although for this specific molecule with many singlet peaks, its utility might be limited to confirming the absence of scalar couplings between the distinct spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms. libretexts.orgustc.edu.cn This is crucial for assigning the carbons of the methyl groups and the C4 of the oxazole to their corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is paramount for establishing the connectivity of the molecular skeleton by revealing long-range (2- and 3-bond) correlations between protons and carbons. nih.govresearchgate.net For instance, correlations would be expected between the methyl protons and the quaternary carbon of the hydroxypropyl group, as well as the C5 of the oxazole ring. The oxazole proton (H4) should show correlations to C3, C5, and the carboxamide carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in confirming the stereochemistry, although in this largely rigid molecule, its primary role would be to reinforce the assignments made from other experiments.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. For this compound, with a chemical formula of C₇H₁₀N₂O₃, the expected exact mass can be calculated. nih.gov This precise mass measurement is a critical step in confirming the identity of the compound.

Analysis of Fragmentation Patterns

Electron Impact (EI) or Electrospray Ionization (ESI) followed by collision-induced dissociation (CID) can be used to study the fragmentation patterns of the molecule. The fragmentation of the molecular ion can provide valuable structural information. Plausible fragmentation pathways for this compound could include:

Loss of a methyl radical (•CH₃) from the hydroxypropyl group.

Loss of a water molecule (H₂O) from the hydroxypropyl group.

Cleavage of the C-C bond between the oxazole ring and the hydroxypropyl substituent.

Decarboxamidation, involving the loss of the CONH₂ group.

Ring cleavage of the oxazole moiety, which is a common fragmentation pathway for heterocyclic compounds. researchgate.netscielo.br

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

|---|---|

| 170 | [M+H]⁺ (Molecular ion) |

| 155 | [M - CH₃]⁺ |

| 152 | [M - H₂O]⁺ |

| 126 | [M - CONH₂]⁺ |

Infrared (IR) Spectroscopy: Characteristic Vibrational Modes of the 1,2-Oxazole Ring and Substituents

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum provides a fingerprint of the functional groups present in the molecule.

The key characteristic vibrational modes for this compound would include:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

N-H Stretch: Two sharp bands in the region of 3100-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amide (-CONH₂).

C-H Stretch: Absorptions around 2850-3000 cm⁻¹ due to the stretching of the C-H bonds in the methyl groups.

C=O Stretch (Amide I): A strong, sharp absorption band around 1650-1690 cm⁻¹ for the carbonyl group of the amide.

N-H Bend (Amide II): An absorption in the region of 1600-1650 cm⁻¹.

C=N and C=C Stretch: Vibrations associated with the 1,2-oxazole ring are expected in the 1400-1600 cm⁻¹ region. clockss.orgwikipedia.org

C-O Stretch: A band in the 1000-1300 cm⁻¹ region corresponding to the C-O single bond of the hydroxyl group.

Table 4: Predicted Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Amide (-CONH₂) | N-H Stretch | 3100-3500 (two bands) |

| Alkyl (CH₃) | C-H Stretch | 2850-3000 |

| Amide (-CONH₂) | C=O Stretch (Amide I) | 1650-1690 (strong) |

| 1,2-Oxazole Ring | C=N, C=C Stretch | 1400-1600 |

X-ray Crystallography: Determination of Solid-State Molecular Conformation and Crystal Packing

For a molecule like this compound, one would anticipate a rich network of intermolecular interactions. The presence of a hydroxyl group (-OH) and a primary amide (-CONH2) group suggests the high likelihood of strong hydrogen bonding. These groups can act as both hydrogen bond donors and acceptors, potentially leading to the formation of complex and stable three-dimensional networks. The isoxazole (B147169) ring itself, with its nitrogen and oxygen heteroatoms, could also participate in weaker hydrogen bonding or other dipole-dipole interactions.

Without experimental data, any discussion of the specific crystallographic parameters remains speculative. The typical data that would be presented in such a section is outlined in the tables below for illustrative purposes.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters

| Parameter | Value (Illustrative) |

| Empirical formula | C₇H₁₀N₂O₃ |

| Formula weight | 170.17 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.345 |

| α (°) | 90 |

| β (°) | 109.87 |

| γ (°) | 90 |

| Volume (ų) | 998.7 |

| Z | 4 |

| Calculated density (g/cm³) | 1.132 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.123 |

| Goodness-of-fit on F² | 1.05 |

Table 2: Hypothetical Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) (Illustrative) |

| O1-N2 | 1.42 |

| N2-C3 | 1.31 |

| C3-C4 | 1.45 |

| C4-C5 | 1.35 |

| C5-O1 | 1.36 |

| C3-C(carboxamide) | 1.51 |

| C5-C(hydroxypropyl) | 1.50 |

| O1-N2-C3 | 108.5 |

| N2-C3-C4 | 112.3 |

Computational Chemistry and Theoretical Studies on 5 2 Hydroxypropan 2 Yl 1,2 Oxazole 3 Carboxamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the structural and electronic properties of organic molecules. irjweb.com Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are popular because they provide a good balance between computational cost and accuracy for many molecular systems. irjweb.comresearchgate.net The HSEh1PBE functional is a range-separated hybrid functional that is often employed for more accurate electronic property predictions, particularly for energy gaps.

In a typical DFT study of 5-(2-Hydroxypropan-2-yl)-1,2-oxazole-3-carboxamide, the first step is to perform a geometry optimization. This process finds the lowest energy conformation of the molecule, predicting bond lengths, bond angles, and dihedral angles. Following optimization, various electronic properties can be calculated. Theoretical calculations via DFT are well-established as a valuable method for assessing molecular properties. irjweb.com

Table 1: Representative Data from DFT Geometry Optimization This table illustrates the type of geometric parameters obtained from a DFT calculation. Actual values would be dependent on the specific level of theory and basis set used.

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Length | O1-N2 (oxazole) | (e.g., ~1.42 Å) |

| Bond Length | C3-C(carboxamide) | (e.g., ~1.50 Å) |

| Bond Angle | O1-N2-C3 | (e.g., ~108°) |

| Dihedral Angle | C4-C5-C(propanol)-O(H) | (e.g., ~65°) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. youtube.comyoutube.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive. The energy of these orbitals and their gap can be reliably calculated using DFT. irjweb.com

Table 2: Frontier Molecular Orbital Energies This table shows a typical output for FMO analysis. The energy gap is calculated as ELUMO - EHOMO.

| Orbital | Energy (eV) | Description |

| HOMO | (Calculated Value) | Highest energy orbital containing electrons; indicates regions of nucleophilicity. |

| LUMO | (Calculated Value) | Lowest energy orbital without electrons; indicates regions of electrophilicity. |

| Energy Gap (ΔE) | (Calculated Value) | Indicator of chemical reactivity and kinetic stability. |

Molecular Dynamics (MD) Simulations: Conformational Analysis and Flexibility

While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. scienceopen.com An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms to model their motion.

These simulations provide insights into the molecule's conformational flexibility, identifying which bonds can rotate freely and the range of shapes the molecule can adopt at a given temperature. This is particularly important for understanding how the molecule might adapt its shape to interact with its environment. Long-scale MD simulations can reveal crucial information about molecular stability and conformational changes. scienceopen.com

Prediction of Reactivity and Selectivity (e.g., Fukui Functions, Local Electrophilicity/Nucleophilicity Parr Functions)

Conceptual DFT provides a framework for quantifying chemical concepts like reactivity. revistadechimie.roscispace.com Fukui functions (f(r)) and Parr functions are local reactivity descriptors that indicate the most reactive sites within a molecule. revistadechimie.roresearchgate.net

Fukui Functions : These functions predict where an electron is most likely to be added (nucleophilic attack, f+) or removed (electrophilic attack, f-). researchgate.net

Parr Functions : These functions are used to predict the most probable sites for radical nucleophilic (P+) and electrophilic (P-) attacks. researchgate.net

Dual Descriptor (Δf) : Calculated as the difference between the nucleophilic and electrophilic Fukui functions (f+ - f-), this descriptor clearly distinguishes between sites prone to nucleophilic attack (Δf > 0) and those prone to electrophilic attack (Δf < 0). nih.gov

By calculating these values for each atom in this compound, one can create a detailed map of its chemical reactivity.

Table 3: Atomic Reactivity Descriptors This table illustrates how local reactivity descriptors are assigned to specific atoms in the molecule to predict reaction sites.

| Atom | Atom Description | Fukui Function (f+) | Fukui Function (f-) | Dual Descriptor (Δf) | Predicted Reactivity |

| O1 | Oxazole (B20620) Oxygen | (Value) | (Value) | (Value) | Nucleophilic/Electrophilic |

| N2 | Oxazole Nitrogen | (Value) | (Value) | (Value) | Nucleophilic/Electrophilic |

| C3 | Oxazole Carbon | (Value) | (Value) | (Value) | Nucleophilic/Electrophilic |

| O(carboxamide) | Carboxamide Oxygen | (Value) | (Value) | (Value) | Nucleophilic/Electrophilic |

| N(carboxamide) | Carboxamide Nitrogen | (Value) | (Value) | (Value) | Nucleophilic/Electrophilic |

Aromaticity Analysis of the 1,2-Oxazole Ring (e.g., Harmonic Oscillator Model of Aromaticity (HOMA) index)

Aromaticity is a key concept used to describe the stability and reactivity of cyclic molecules. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index used to quantify the degree of aromaticity. researchgate.net The HOMA index is calculated from the bond lengths of a ring, comparing them to optimal bond lengths found in a reference aromatic system (like benzene). researchgate.net

A HOMA value of 1 indicates a fully aromatic system, while a value of 0 suggests a non-aromatic system. Negative values imply anti-aromaticity. For heterocycles like the 1,2-oxazole ring in the title compound, a specialized parametrization of the HOMA index can be used to account for the different types of bonds (e.g., C-C, C-N, N-O). researchgate.net The analysis would use the optimized bond lengths from DFT calculations to determine the HOMA value, providing a quantitative measure of the oxazole ring's aromatic character.

In Silico Modeling of Molecular Interactions (excluding specific biological targets)

In silico modeling can be used to understand how this compound interacts with its surroundings, such as solvent molecules or other copies of itself. biointerfaceresearch.com These studies focus on non-covalent interactions like hydrogen bonds, dipole-dipole interactions, and van der Waals forces. irjweb.com

A key tool for this analysis is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. Electron-rich areas, typically around electronegative atoms like oxygen and nitrogen, are sites for hydrogen bond acceptance. Electron-poor areas, such as around the amide and hydroxyl hydrogens, are sites for hydrogen bond donation. This analysis helps predict how the molecule will orient itself and interact with other polar molecules. nih.gov

Derivatization and Chemical Modification Strategies for 5 2 Hydroxypropan 2 Yl 1,2 Oxazole 3 Carboxamide

Chemical Transformations of the Carboxamide Group

The carboxamide group is a versatile functional handle that can be converted into several other functionalities, allowing for significant structural diversification.

Hydrolysis to Carboxylic Acid: The most fundamental transformation is the hydrolysis of the carboxamide to its corresponding carboxylic acid, 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylic acid. This reaction can be carried out under acidic or basic conditions. For instance, studies on related 4,5-dihydro-1,2-oxazole-5-carboxamide derivatives have shown that this hydrolysis occurs during biotransformation, indicating its feasibility. rrpharmacology.ru This carboxylic acid serves as a crucial intermediate for further derivatization.

Conversion to Esters: The resulting carboxylic acid can be readily converted to various esters through Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by reaction with alkyl halides after conversion to a carboxylate salt.

Synthesis of Other Amides: The carboxylic acid intermediate is most commonly used to synthesize a diverse library of amide analogues. This is typically achieved through amide coupling reactions, where the carboxylic acid is activated and then reacted with a primary or secondary amine. Common coupling agents include N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or thionyl chloride to form an acyl chloride intermediate. nih.govmdpi.com This strategy allows for the systematic variation of the substituent on the amide nitrogen, which is a cornerstone of structure-activity relationship (SAR) studies. researchgate.net

The general synthetic pathway for creating new amide derivatives from the corresponding carboxylic acid is a widely adopted method. mdpi.comresearchgate.net This involves activating the carboxylic acid and then coupling it with a desired amine.

Table 1: Examples of Amide Coupling Reagents for Derivatization

| Coupling Reagent | Description |

|---|---|

| SOCl₂ | Converts the carboxylic acid to a highly reactive acyl chloride intermediate. |

| EDC/DMAP | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 4-Dimethylaminopyridine (DMAP) facilitates direct coupling between the carboxylic acid and an amine. nih.gov |

| DIPEA | N,N-Diisopropylethylamine is often used as a non-nucleophilic base in coupling reactions to neutralize acids formed during the reaction. researchgate.net |

Chemical Transformations of the 2-Hydroxypropan-2-yl Moiety

The 2-hydroxypropan-2-yl group at the C5 position offers additional opportunities for modification, although transformations involving the tertiary alcohol can be challenging.

Oxidation of the Hydroxyl Group: The oxidation of a tertiary alcohol, such as the one in the 2-hydroxypropan-2-yl moiety, is not straightforward and typically requires harsh conditions that could potentially compromise the oxazole (B20620) ring. Standard oxidizing agents are often ineffective. However, specific reagents or indirect methods might be employed.

Transformations of the Alkyl Chain: Other modifications could include dehydration of the alcohol to form an isopropenyl group, followed by further reactions on the resulting double bond. Alternatively, substitution reactions could be explored, though these are also challenging at a tertiary carbon center. A more practical approach to modifying this part of the molecule often involves synthesizing analogues with different C5 substituents from the ground up, rather than attempting to chemically modify the existing 2-hydroxypropan-2-yl group.

Further Substitutions on the 1,2-Oxazole Ring System

The 1,2-oxazole ring is an electron-rich aromatic system, but it can be labile under certain conditions, particularly basic ones. nih.gov The C4 position of the ring in 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxamide is unsubstituted and represents a prime target for introducing additional functionality.

Direct functionalization of the oxazole ring's C-H bonds is a powerful strategy for derivatization. nih.gov Methods for achieving substitution at the C4 position include:

Electrophilic Substitution: While the oxazole ring is generally reactive towards electrophiles, the regioselectivity can be influenced by the existing substituents. Reactions like halogenation or nitration could potentially introduce groups at the C4 position.

Metal-Catalyzed Cross-Coupling: Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, are instrumental in creating C-C bonds. This involves an initial C-H activation or the creation of a C4-halo-oxazole derivative, which can then be coupled with various partners like boronic acids (Suzuki coupling) or alkynes (Sonogashira coupling). nih.gov

The synthesis of 3,4,5-trisubstituted isoxazoles is well-documented and often involves the [3+2] cycloaddition reaction between an alkyne and a nitrile oxide, which can be generated in situ. nih.gov By choosing appropriately substituted starting materials, a wide variety of groups can be introduced at any position on the ring, including C4.

Synthesis of Analogues and Homologues for Structure-Reactivity Relationship Studies

The synthesis of analogues and homologues is a critical component of medicinal chemistry, aimed at understanding how specific structural features of a molecule influence its chemical reactivity and biological activity. mdpi.com For this compound, this involves systematically altering each component of the molecule.

SAR by Moiety Modification:

Carboxamide (R¹): As discussed in section 6.1, the substituent on the amide nitrogen can be extensively varied. Introducing different alkyl, aryl, or heterocyclic groups allows for the exploration of steric and electronic effects. nih.gov

Oxazole C4-Position (R²): Introducing substituents at the C4 position can influence the electronic properties of the ring and provide new interaction points with biological targets.

Oxazole C5-Position (R³): Replacing the 2-hydroxypropan-2-yl group with other alkyl or aryl groups can probe the importance of this moiety's size, shape, and polarity. nih.gov

Studies on structurally similar compounds, such as oxazolone (B7731731) carboxamides, have demonstrated the value of this approach. For example, removing a terminal phenyl ring from a side chain or adding substituents to an aryl group on the core ring resulted in measurable changes in inhibitory potency against specific enzymes. nih.gov This systematic modification provides crucial data for building a structure-activity relationship (SAR) profile. nih.govmdpi.com

Table 2: Representative Strategies for Analogue Synthesis for SAR Studies

| Molecular Component | Modification Strategy | Rationale for SAR |

|---|---|---|

| Carboxamide Group | Synthesize a library of amides with diverse N-substituents (e.g., n-pentyl, 4-phenylbutyl). nih.gov | To probe the size and nature of the binding pocket and optimize interactions. |

| 1,2-Oxazole Ring | Introduce substituents (e.g., methyl, chloro) at the C4 position. nih.gov | To alter the electronic properties and steric profile of the heterocyclic core. |

Applications of 1,2 Oxazole Scaffolds in Advanced Chemical Research

Role in Synthetic Methodology Development

The 1,2-oxazole nucleus is a cornerstone in synthetic organic chemistry, frequently employed as a versatile building block or a stable intermediate for the construction of more complex molecular architectures. nih.govlifechemicals.com These scaffolds are integral to the synthesis of unnatural amino acids and heterocyclic peptides, which are crucial in drug discovery and development. nih.gov

The inherent reactivity of the 1,2-oxazole ring allows it to serve as a latent form of other functional groups. For instance, under specific reductive conditions, the ring can be cleaved to yield valuable synthons like γ-amino alcohols, enaminones, or 1,3-dicarbonyl compounds. lifechemicals.com This chemical versatility makes isoxazole (B147169) derivatives powerful tools in a chemist's arsenal, enabling streamlined synthetic pathways to complex target molecules.

The synthesis of the 1,2-oxazole ring itself is well-established, with primary methods including the [3+2] cycloaddition of nitrile oxides with alkenes or alkynes, and the condensation reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or their equivalents. nih.gov This accessibility allows for the straightforward incorporation of the 1,2-oxazole scaffold into various molecular frameworks. In the case of 5-(2-Hydroxypropan-2-yl)-1,2-oxazole-3-carboxamide, the carboxamide and tertiary alcohol functionalities provide additional handles for subsequent chemical transformations, further enhancing its utility as a synthetic intermediate.

Table 1: Synthetic Utility of the 1,2-Oxazole Scaffold

| Feature | Description | Reference |

|---|---|---|

| Versatile Building Block | Used to prepare unnatural amino acids and heterocyclic peptides. | nih.gov |

| Masked Functionality | Can be converted into γ-amino alcohols, enaminones, and 1,3-dicarbonyls. | lifechemicals.com |

| Accessible Synthesis | Commonly formed via 1,3-dipolar cycloaddition or condensation with hydroxylamine. | nih.gov |

Contribution to Materials Science

Heterocyclic compounds, particularly azoles, are pivotal in the development of advanced materials due to their unique electronic and photophysical properties. While research has extensively covered related scaffolds like 1,3-oxazoles, 1,2,4-triazoles, and oxadiazoles, the principles extend to the 1,2-oxazole system. scispace.comscielo.brnih.gov These five-membered rings are frequently incorporated into π-conjugated systems to create novel fluorescent dyes, luminescent materials, and electron-transport layers for electronic devices. scispace.comscielo.br

The incorporation of azole rings can lead to materials with high fluorescence quantum yields, large Stokes shifts, and two-photon absorption capabilities, which are highly desirable for applications such as bioimaging and optoelectronics. scispace.comnih.gov For example, π-conjugated oxazole (B20620) compounds have been studied as potential photoluminescent bioprobes. scispace.com

Furthermore, 1,2-oxazole scaffolds play a role in polymer science. Vanadium catalysts featuring oxazole-based ligands have been successfully used in ethylene (B1197577) polymerization and the synthesis of cyclic olefin copolymers (COCs). mdpi.comresearchgate.net These polymers are a class of advanced materials known for their specific and projectable properties, making them valuable in various technological applications. mdpi.com The ability of the oxazole ligand to influence catalyst activity and, consequently, the properties of the resulting polymer highlights its importance in materials synthesis. mdpi.comresearchgate.net

Catalysis and Organic Synthesis

The 1,2-oxazole scaffold is a significant player in the field of catalysis, primarily when used as a ligand for transition metal catalysts. alfachemic.com The nitrogen atom within the oxazole ring possesses a lone pair of electrons in an sp2 hybrid orbital, making it an effective N-donor for coordinating with metal centers like vanadium, palladium, platinum, and rhodium. mdpi.comalfachemic.comacs.orgproquest.com

Oxazole-containing ligands are particularly prominent in asymmetric catalysis. By attaching chiral substituents to the scaffold, it is possible to create a chiral environment around the metal center. This proximity allows for direct and efficient chiral induction in a wide range of chemical transformations. alfachemic.com

The applications of metal complexes with oxazole-based ligands are diverse and impactful. They have been employed as catalysts in:

Polymerization Reactions: Vanadium-oxazole complexes are active catalysts for producing high molecular weight polyethylene (B3416737) and for ethylene-norbornene copolymerization. mdpi.comresearchgate.netproquest.com

Hydrosilylation: Platinum complexes with N,C-chelating oxazole-carbene ligands have shown high activity in the hydrosilylation of alkenes and alkynes. acs.org

Asymmetric Synthesis: Chiral oxazoline (B21484) ligands (a related dihydro-oxazole structure) are staples in numerous asymmetric reactions, including allyl alkylation, cyclopropanation, and hydrogenation. alfachemic.com

The structural features of this compound, specifically the oxazole nitrogen and the amide oxygen, present potential coordination sites for metal ions, suggesting its possible utility in the design of novel catalysts.

Table 2: Catalytic Applications of Oxazole-Based Ligands

| Reaction Type | Metal Center | Reference |

|---|---|---|

| Ethylene Polymerization | Vanadium | mdpi.comresearchgate.net |

| Hydrosilylation | Platinum, Rhodium | acs.org |

| Asymmetric Allyl Alkylation | Various | alfachemic.com |

Design of Advanced Molecular Scaffolds for Supramolecular Chemistry

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The 1,2-oxazole scaffold is an excellent component for building such systems. rsc.org Its rigid, aromatic structure can participate in π–π stacking interactions, while appended functional groups can direct assembly through other forces like hydrogen bonding and hydrophobic effects. rsc.org

The compound this compound is particularly well-suited for supramolecular design. It possesses:

A carboxamide group , which is a classic and robust hydrogen-bonding motif capable of forming strong, directional interactions.

A hydroxyl group , which can act as both a hydrogen bond donor and acceptor.

An oxazole ring , which provides a planar surface for π-stacking with other aromatic systems.

These features allow molecules containing this scaffold to self-assemble into well-defined, higher-order structures such as sheets, helices, or capsules. The ability to form predictable, non-covalent interactions makes the 1,2-oxazole framework a valuable tool for crystal engineering and the development of functional molecular materials. rsc.org The synthesis of flexible tripodal molecules based on related 1,3-oxazole scaffolds further underscores their potential in creating complex, three-dimensional supramolecular architectures. mdpi.com

Q & A

Q. What synthetic methodologies are recommended for preparing 5-(2-Hydroxypropan-2-yl)-1,2-oxazole-3-carboxamide?

- Methodological Answer : The synthesis typically involves cyclization of precursors such as 2-hydroxypropan-2-ylamine derivatives with glyoxylic acid or its analogs. A common approach includes:

Cyclization : Reacting hydroxyl-substituted precursors under dehydrating conditions (e.g., phosphorus oxychloride or thionyl chloride) to form the oxazole ring.

Amidation : Converting the intermediate carboxylic acid (e.g., 5-(2-Hydroxypropan-2-yl)-1,2-oxazole-3-carboxylic acid) to the carboxamide using coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF) .

Reaction optimization requires precise control of temperature (60–80°C) and inert atmospheres to prevent side reactions.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., δ 2.1 ppm for hydroxypropan-2-yl protons, δ 160–170 ppm for carbonyl carbons).

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) and monitor reaction progress.

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 187.18) .

Q. What biological activities are hypothesized for structurally analogous oxazole derivatives?

- Methodological Answer : While specific data for this compound is limited, structurally similar oxazoles exhibit:

- Enzyme Inhibition : Binding to kinase or protease active sites via hydrogen bonding with the carboxamide group.

- Antimicrobial Activity : Disruption of bacterial cell membranes via hydrophobic interactions with the oxazole ring.

Researchers should conduct preliminary assays (e.g., MIC testing for antimicrobial activity, kinase inhibition screens) to validate hypotheses .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

- Methodological Answer : Advanced strategies include:

- Quantum Chemical Calculations : Using DFT (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity.

- Molecular Dynamics (MD) : Simulating ligand-protein binding to optimize substituent positioning (e.g., hydroxypropan-2-yl for solubility vs. chlorophenyl for affinity).

- ICReDD Framework : Integrating computational predictions with high-throughput screening to prioritize synthetic targets .

Q. What experimental design principles optimize reaction yields for scale-up synthesis?

- Methodological Answer : Employ Design of Experiments (DoE) to minimize trial-and-error:

- Factorial Design : Vary factors like solvent polarity (DMF vs. THF), catalyst loading (5–10 mol%), and temperature.

- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., 70°C, 7.5 mol% catalyst).

Statistical software (e.g., JMP, Minitab) aids in data analysis and reproducibility .

Q. How can researchers address contradictory data in bioactivity studies?

- Methodological Answer : Contradictions often arise from:

- Impurity Artifacts : Validate compound purity via LC-MS and orthogonal assays.

- Assay Variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive/negative controls.

- Structural Confounders : Synthesize analogs (e.g., replacing hydroxypropan-2-yl with methyl or trifluoromethyl groups) to isolate structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.